![molecular formula C19H16N2O3S B4584062 methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)
methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate
Overview
Description
The compound is part of a broader class of chemicals that have been synthesized and analyzed for their various physical and chemical properties. This particular compound, due to its complex structure, offers interesting reactivity and interaction possibilities which have been explored in studies focusing on its synthesis and the characterization of its properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions and careful manipulation of functional groups to achieve the desired molecular architecture. For instance, compounds with similar structures have been synthesized through reactions involving condensation of different organic intermediates, highlighting the versatile approaches available for constructing complex molecules (Şahin et al., 2015; Zhang Qinglon, 2014).
Molecular Structure Analysis
Molecular structure analysis, often through spectroscopic methods and X-ray crystallography, reveals the arrangement of atoms within the molecule and the spatial configuration of its various functional groups. These studies are crucial for understanding the reactivity and interaction of the compound with other molecules. Spectral analysis and structural elucidation using techniques such as IR, NMR, and UV-Vis spectroscopies provide detailed insights into the molecular structure and electronic configuration (Şahin et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be inferred from studies on similar molecules, which demonstrate how functional groups present in the molecule participate in various chemical reactions. These reactions can include cycloadditions, condensations, and transformations under specific conditions, contributing to a deeper understanding of the compound's chemical behavior (Zhang Qinglon, 2014).
Scientific Research Applications
Research on Related Compounds
Benzodiazepine Research : Benzodiazepines, a class of psychoactive drugs, have been extensively studied for their effects on the central nervous system, showcasing their importance in treating anxiety, insomnia, and other conditions. The research on a benzodiazepine antagonist, Ro 15-1788, demonstrated its ability to counteract the effects of benzodiazepines, highlighting the potential for developing antidotes or treatments for benzodiazepine overdose (Darragh et al., 1981).
Imidazolidine Derivatives : Compounds containing the imidazolidine structure have been explored for various therapeutic potentials. For instance, imidacloprid, an imidazolidinylidene derivative, is studied for its use as a neonicotinoid insecticide, indicating the chemical versatility of this group in creating compounds with specific biological activities (Wu et al., 2001).
properties
IUPAC Name |
methyl 4-[(Z)-(3-methyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-20-16(12-13-8-10-14(11-9-13)18(23)24-2)17(22)21(19(20)25)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBERUUZQAFRH-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)C(=O)OC)/C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(Z)-(3-methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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